Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
Overview
Description
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is a complex organometallic compound with the molecular formula C16H24F6N3RhSb. It is known for its unique structure and properties, making it a valuable catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, this compound accelerates chemical reactions by lowering the activation energy or altering the reaction mechanism . It interacts with the reactants, forming temporary complexes that allow the reactants to interact in ways that lead to the formation of products. After the reaction, the catalyst is released unchanged, ready to participate in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the reaction it catalyzes. For instance, it has been used for the oxidative, cross-coupling/cyclization of aryl aldimines and alkynes, the intermolecular hydroarylation of alkynes, and the Fagnou Indole/Pyrrole Synthesis . In each case, it facilitates specific transformations in the reactants, leading to the formation of the desired products.
Pharmacokinetics
Its stability, solubility, and reactivity are crucial for its effectiveness as a catalyst .
Result of Action
The result of the action of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is the facilitation of chemical reactions, leading to the efficient production of desired products . On a molecular level, it enables specific transformations in the reactants. On a cellular level, its effects would depend on the nature of the reaction and the context in which it is used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pH, temperature, and presence of other substances can also affect its catalytic activity. Therefore, the reaction conditions must be carefully controlled to ensure its effective performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) typically involves the reaction of pentamethylcyclopentadienylrhodium(III) chloride with acetonitrile in the presence of hexafluoroantimonic acid. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at low temperatures (2-8°C) to prevent decomposition .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research and specialized applications. The synthesis process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions.
Reduction: It can be reduced under specific conditions to form lower oxidation state rhodium complexes.
Substitution: The acetonitrile ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as triphenylphosphine or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various rhodium complexes with different ligands, while oxidation and reduction reactions can alter the oxidation state of the rhodium center .
Scientific Research Applications
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry:
Environmental Chemistry: The compound is explored for its use in environmental remediation and green chemistry applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) include:
- Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Uniqueness
What sets Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) apart is its unique combination of ligands, which provide both stability and reactivity. The pentamethylcyclopentadienyl ligand offers steric protection, while the acetonitrile ligands are labile, allowing for easy substitution and participation in catalytic cycles .
Properties
InChI |
InChI=1S/C10H15.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCQZFNTKVLFPQ-UHFFFAOYSA-B | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F12N3RhSb2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59738-27-1 | |
Record name | Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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